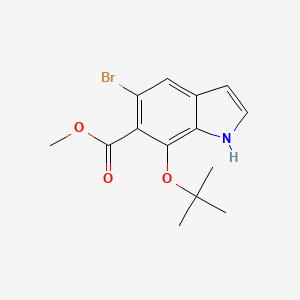
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Métodos De Preparación
The synthesis of 1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ continuous flow reactors to enhance efficiency and yield. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-1H-pyrazole-4-carboxylic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is employed in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic applications to introduce the pyrazole moiety into target molecules .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-4-carbonyl chloride hydrochloride can be compared with other pyrazole derivatives such as:
1-Phenyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but with a phenyl group instead of a methyl group, leading to different reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: Contains additional methyl groups, affecting its steric and electronic properties
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
120277-37-4 |
|---|---|
Fórmula molecular |
C5H6Cl2N2O |
Peso molecular |
181.02 g/mol |
Nombre IUPAC |
1-methylpyrazole-4-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-8-3-4(2-7-8)5(6)9;/h2-3H,1H3;1H |
Clave InChI |
XZMUISJBUFYMLO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


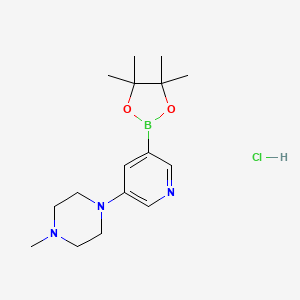




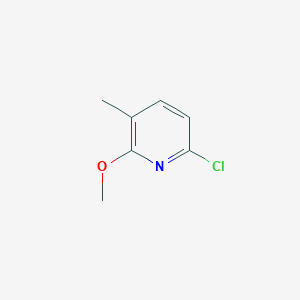
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
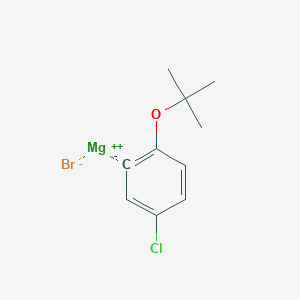

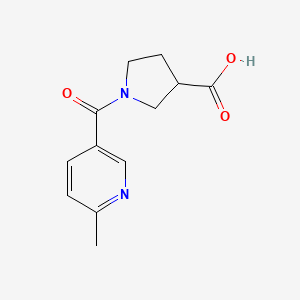
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
![n-(2-Methoxyethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide](/img/structure/B14895550.png)
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)
